molecular formula C8H7F3OS B1608246 3-(Trifluoromethylthio)benzyl alcohol CAS No. 82174-08-1

3-(Trifluoromethylthio)benzyl alcohol

Cat. No. B1608246
CAS RN: 82174-08-1
M. Wt: 208.2 g/mol
InChI Key: WFTYAJMQWUPQRU-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)benzyl alcohol is a chemical compound with the molecular formula C8H7F3OS . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a trifluoromethylthio group . The InChI code for this compound is 1S/C8H7F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its molecular weight is 208.2 .

Scientific Research Applications

3-(Trifluoromethylthio)benzyl alcohol is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and analytical chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds and polymers.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)benzyl alcohol is not fully understood. However, it is believed to be involved in the formation of reactive intermediates, such as trifluoromethanesulfonates, which can then react with other molecules to form new products. In addition, this compound can act as a catalyst in certain organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be metabolized by the liver and excreted in the urine. In addition, it has been shown to have antioxidant activity in vitro, and it has been suggested that it may have potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Trifluoromethylthio)benzyl alcohol in laboratory experiments include its high reactivity, low cost, and availability. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in closed systems. However, it is highly volatile and can be explosive if heated too quickly. In addition, it can react with other compounds to form unwanted products.

Future Directions

There are a number of potential future research directions related to 3-(Trifluoromethylthio)benzyl alcohol. These include further investigation into its mechanism of action, its potential therapeutic benefits, and its use in drug synthesis. In addition, research into its use in analytical chemistry and organic synthesis could lead to the development of new and more efficient synthetic processes. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications.

Safety and Hazards

3-(Trifluoromethylthio)benzyl alcohol is classified as a warning substance with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[3-(trifluoromethylsulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTYAJMQWUPQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380690
Record name 3-(Trifluoromethylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82174-08-1
Record name 3-(Trifluoromethylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethylthio)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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